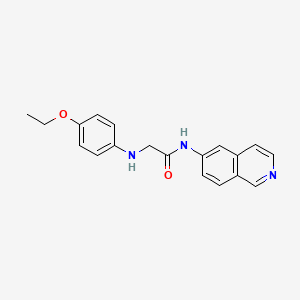
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a piperidine ring attached to a pyrazine moiety, which is further substituted with a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2,3-dichloropyrazine with methylamine can yield 5-chloro-6-methylpyrazine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, reacting 5-chloro-6-methylpyrazine with piperidine in the presence of a base can form the desired piperidine-substituted pyrazine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions, such as the reaction of the piperidine-substituted pyrazine with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as the removal of the chlorine atom.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as dechlorinated compounds.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the chlorine atom.
1-(5-Chloropyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl group.
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-amine: Similar structure but has an amine group instead of a carboxylic acid group.
Uniqueness
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of both the chlorine and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.
Propriétés
Numéro CAS |
919536-39-3 |
|---|---|
Formule moléculaire |
C11H14ClN3O2 |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
1-(5-chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-10(12)13-6-9(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) |
Clé InChI |
HODHRTHJGHPANL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1Cl)N2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)






![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)

![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)


![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)

